

Khellinol: A Physicochemical and Biological Profile for Drug Discovery

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Khellinol, a naturally occurring furanochromone, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally similar to khellin and visnagin, **Khellinol** is primarily extracted from the medicinal plant Ammi visnaga. This technical guide provides a comprehensive overview of the physicochemical properties of **Khellinol**, details established experimental protocols for their determination, and explores its biological activities with a focus on relevant signaling pathways, offering a valuable resource for its application in modern drug design and development.

Physicochemical Properties of Khellinol

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The key physicochemical parameters of **Khellinol** are summarized below.



Property	Value	Source
Molecular Formula	C13H10O5	[1][2]
Molecular Weight	246.21 g/mol , 246.22 g/mol	[1][2][3]
Exact Mass	246.05 Da, 246.05282342 Da	[1][4]
XLogP3-AA (logP)	2.5	[4]
Hydrogen Bond Donor Count	1	[4]
Solubility	Soluble in DMSO	[1]

Experimental Protocols

Accurate determination of physicochemical properties is crucial for drug development. Standard experimental protocols for key parameters are outlined below.

Melting Point Determination

The melting point of a solid compound is a critical indicator of its purity.[5][6][7][8] A common method for its determination is the capillary melting point technique.[6][8][9]

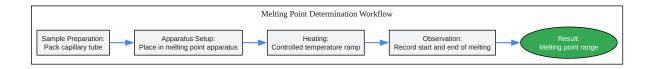
Protocol:

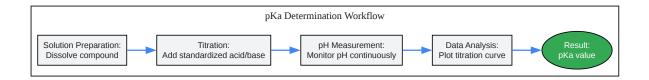
- Sample Preparation: A small, finely powdered sample of the crystalline compound is packed into a capillary tube, which is sealed at one end.[6][7]
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which contains a heating block and a thermometer.[7][9]
- Heating: The sample is heated at a controlled rate.[6][8][9] Initially, a rapid heating rate can be used to determine an approximate melting range.[5] Subsequently, the measurement is repeated with a slower heating rate (typically 1-2°C per minute) near the expected melting point to ensure accuracy.[5][9]
- Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting, and the temperature at which the entire solid phase turns into a clear liquid



is recorded as the completion of melting.[7] This range represents the melting point of the substance.[7]

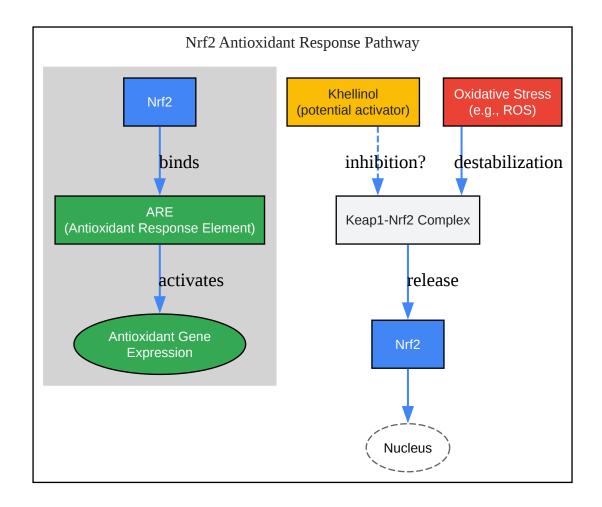
Workflow for Melting Point Determination



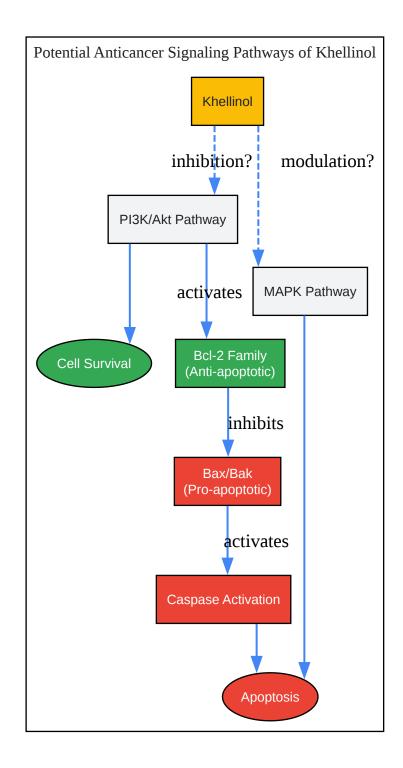












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